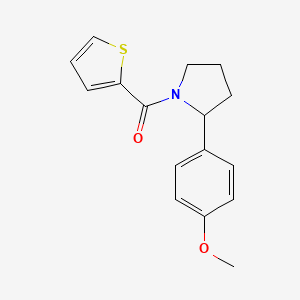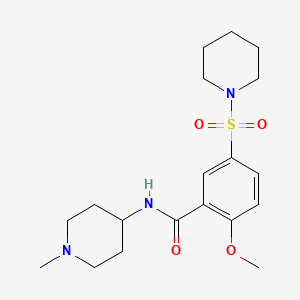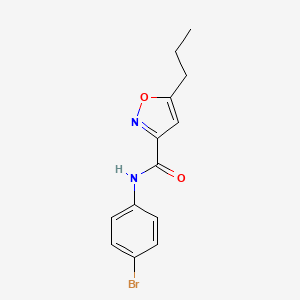![molecular formula C22H29N3O4S B4492436 N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4492436.png)
N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of aromatic rings, an ethoxy group, a piperazine ring, and a methanesulfonamide group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethoxylation of a phenyl ring using ethyl iodide and a base such as potassium carbonate.
Piperazine Derivative Synthesis: The piperazine ring is introduced through a reaction with 4-methylpiperazine and a suitable carbonyl compound.
Coupling Reaction: The ethoxyphenyl intermediate is coupled with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperazine ring and the methanesulfonamide group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
- N-(4-CHLOROPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-N-{[4-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-4-29-21-11-9-20(10-12-21)25(30(3,27)28)17-18-5-7-19(8-6-18)22(26)24-15-13-23(2)14-16-24/h5-12H,4,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFAXVMYKFFMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-chlorophenyl)thio]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4492383.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B4492391.png)
![N-(3,4-dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4492393.png)
![4-[(4-methoxybenzoyl)amino]-3-methylbenzamide](/img/structure/B4492412.png)
![2-[4-[5-(4-Methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol](/img/structure/B4492426.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B4492442.png)
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4492451.png)
![4-(4-benzyl-1-piperazinyl)-2-ethyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B4492456.png)
![2-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4492462.png)

